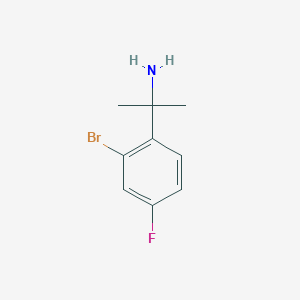
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is a heterocyclic compound featuring a dioxolane ring fused with a cyclopropyl group and an aminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine typically involves the condensation of cyclopropyl ketones with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst . The reaction is carried out under reflux conditions, often using toluenesulfonic acid as a catalyst to facilitate the removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve the use of silica gel or alumina as catalysts, which are more environmentally friendly compared to traditional mineral acids . These catalysts help in the condensation of ethylene glycol with carbonyl compounds under pressure and without the use of solvents .
化学反应分析
Types of Reactions: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols or amines .
科学研究应用
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications:
作用机制
The mechanism by which 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1,3-Dioxolane: A related compound with a similar ring structure but without the aminomethyl and cyclopropyl groups.
2-Methyl-1,3-dioxolane: Similar in structure but with a methyl group instead of an aminomethyl group.
2-Methylaminomethyl-1,3-dioxolane: Contains a methylaminomethyl group, making it structurally similar but with different functional properties.
Uniqueness: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is unique due to its combination of a cyclopropyl group and an aminomethyl substituent, which imparts distinct chemical and biological properties compared to other dioxolanes .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H13NO2/c8-5-7(6-1-2-6)9-3-4-10-7/h6H,1-5,8H2 |
InChI 键 |
BXIARUCWCMRBGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(OCCO2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


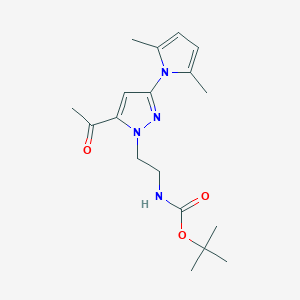
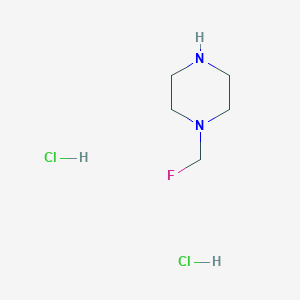
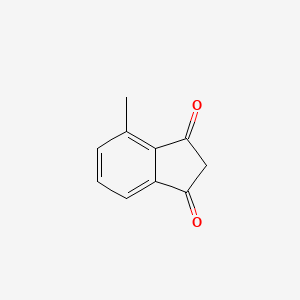
![6-(2-Methyldioxolan-2-yl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8333282.png)
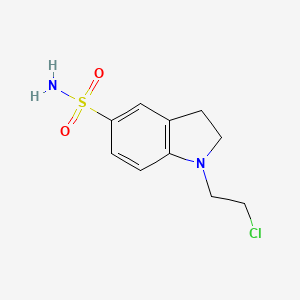
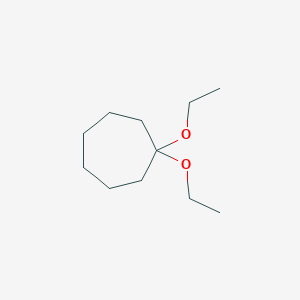
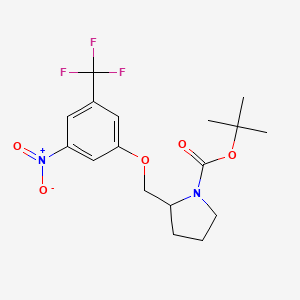
![3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine](/img/structure/B8333324.png)
![2-[(Methylsulfinyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B8333327.png)
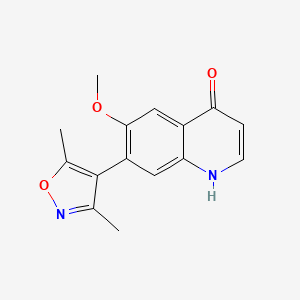
![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)
![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)
![3-(1-Benzofur-2-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8333366.png)
